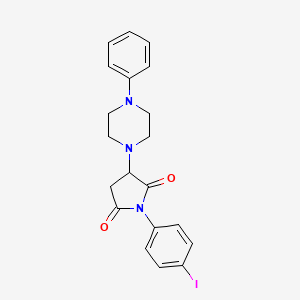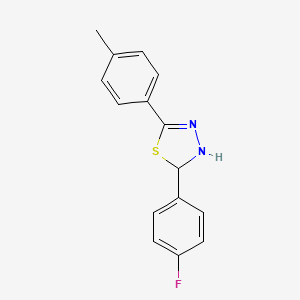![molecular formula C21H26N2O4S B5164158 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide, also known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.
Mécanisme D'action
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation. 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide binds to the ATP-binding site of TYK2 and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to be a potent and selective inhibitor of TYK2 in vitro and in vivo. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has demonstrated efficacy in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, there are also some limitations to consider. For example, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide may have off-target effects on other JAK family members, which could limit its specificity. In addition, the efficacy and safety of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide in humans are still being evaluated in clinical trials.
Orientations Futures
There are several future directions for the research and development of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide. One area of focus is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential therapeutic applications in other areas, such as oncology. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.
Méthodes De Synthèse
The synthesis of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide involves the reaction of 2-methyl-4-nitrophenol with benzylamine to form 2-methyl-4-[(benzylamino)methyl]phenol. This compound is then reacted with cyclopentylacetyl chloride to form 2-{4-[(benzylamino)methyl]-2-methylphenoxy}-N-cyclopentylacetamide. The final step involves the reaction of this compound with p-toluenesulfonyl chloride to form 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.
Applications De Recherche Scientifique
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation, making it a promising target for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-13-19(28(25,26)22-14-17-7-3-2-4-8-17)11-12-20(16)27-15-21(24)23-18-9-5-6-10-18/h2-4,7-8,11-13,18,22H,5-6,9-10,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVIGITVUJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)
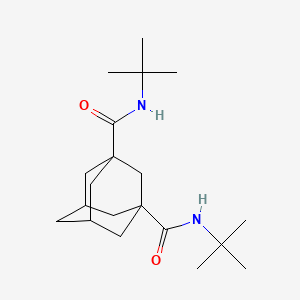
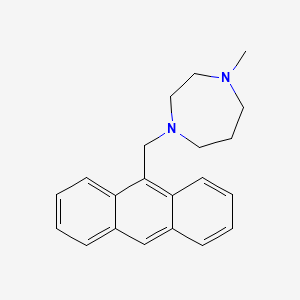
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
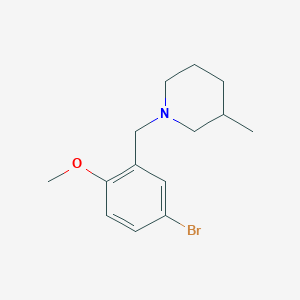
![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
